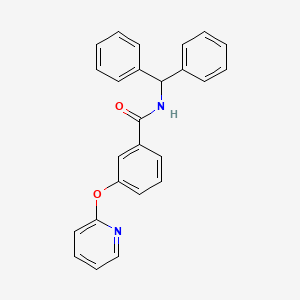

N-benzhydryl-3-(pyridin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzhydryl-3-(pyridin-2-yloxy)benzamide” is likely a synthetic organic compound. It is a benzamide derivative, which are often used in the development of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-benzhydryl-3-(pyridin-2-yloxy)benzamide” are not available, benzamide derivatives are often synthesized from corresponding amines and acids .Molecular Structure Analysis

The molecular structure of “N-benzhydryl-3-(pyridin-2-yloxy)benzamide” would likely include a benzamide core structure with additional functional groups attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions, often acting as intermediates in the synthesis of more complex molecules .Aplicaciones Científicas De Investigación

Heterocyclic Compound Chemistry and Applications

Chemistry and Properties of Related Heterocyclic Compounds : A review of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes presents their synthesis, properties, and biological activities. These compounds share structural similarities with N-benzhydryl-3-(pyridin-2-yloxy)benzamide, suggesting potential in diverse chemical and biological applications (Boča, Jameson, & Linert, 2011).

Metal Influence on Heterocyclic Ligands : Research on the impact of metals on the electronic systems of biologically significant ligands, including pyridine carboxylic acids, indicates the potential of metal-ligand interactions for developing novel compounds with enhanced properties (Lewandowski, Kalinowska, & Lewandowska, 2005).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : The utility of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology and biomedical applications highlights the adaptability of such compounds for creating self-assembling structures, which could be relevant for the research and development of compounds like N-benzhydryl-3-(pyridin-2-yloxy)benzamide (Cantekin, de Greef, & Palmans, 2012).

Quinoline Derivatives in Drug Development : The medicinal potential and pharmacological applications of quinoline motifs, due to their broad spectrum of bioactivity, underscore the significance of heterocyclic compounds in drug discovery. This relevance can extend to compounds like N-benzhydryl-3-(pyridin-2-yloxy)benzamide, suggesting avenues for pharmaceutical applications (Ajani, Iyaye, & Ademosun, 2022).

N-oxide Heterocycles in Organic Synthesis and Catalysis : The review of heterocyclic N-oxide derivatives, including pyridine and indazole, in organic synthesis and medicinal applications, points to the diverse functionalities and potential uses of such compounds in creating biologically active molecules and catalysts (Li et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzhydryl-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-25(21-14-9-15-22(18-21)29-23-16-7-8-17-26-23)27-24(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-18,24H,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRZJOSEJRTZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(pyridin-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2439039.png)

![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2439040.png)

![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2439041.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439042.png)

![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2439045.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2439046.png)

![3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439048.png)